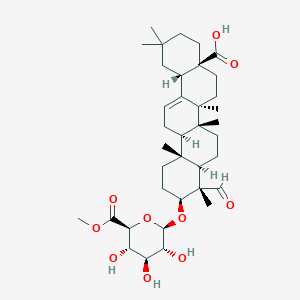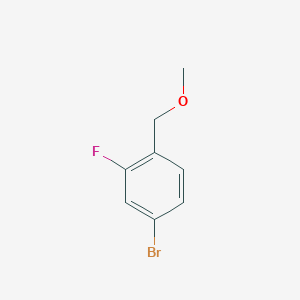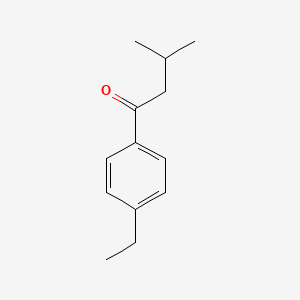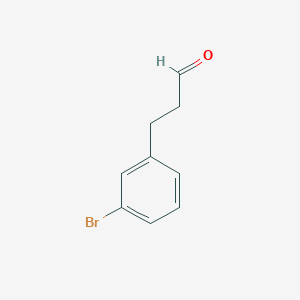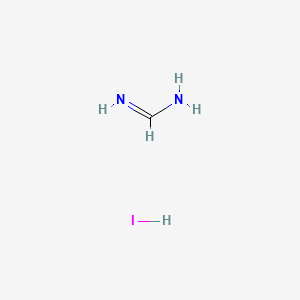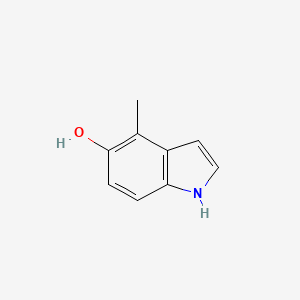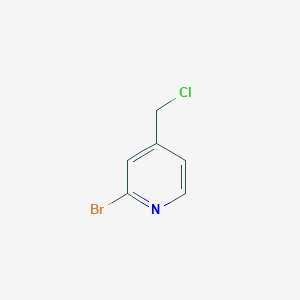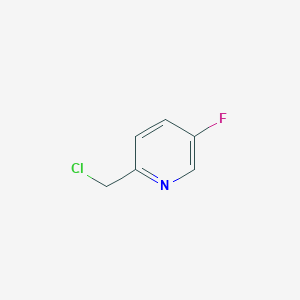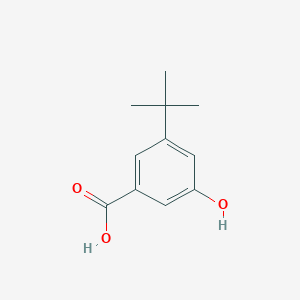
3-t-Butyl-5-hydroxybenzoic acid
Overview
Description
3-t-Butyl-5-hydroxybenzoic acid: is an organic compound belonging to the class of hydroxybenzoic acids. It is characterized by the presence of a tert-butyl group at the third position and a hydroxyl group at the fifth position on the benzene ring. This compound is known for its antioxidant properties and is used in various industrial and pharmaceutical applications.
Mechanism of Action
Target of Action
It is known that this compound is a metabolite of butylated hydroxytoluene
Mode of Action
It is known to participate in suzuki–miyaura coupling reactions, which are widely-applied transition metal catalysed carbon–carbon bond forming reactions . This process involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
It is known that hydroxybenzoic acids, a group to which 3-t-butyl-5-hydroxybenzoic acid belongs, are major aromatic secondary metabolites that impart food with typical organoleptic characteristics and link to many health benefits .
Result of Action
It is known that this compound is used in the synthesis of antistress agents , suggesting that it may have potential therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-t-Butyl-5-hydroxybenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2,6-di-tert-butylphenol.
Formation of Alkali Metal Phenolate: The 2,6-di-tert-butylphenol is reacted with a basic alkali metal compound, such as sodium hydroxide, to form the alkali metal 2,6-di-tert-butylphenolate.
Carboxylation: The alkali metal 2,6-di-tert-butylphenolate is then reacted with carbon dioxide to form 3,5-di-tert-butyl-4-hydroxybenzoic acid.
Industrial Production Methods: In industrial settings, the production of this compound involves similar steps but on a larger scale. The process includes:
Reaction with Excess Alkali Metal Compound: The 2,6-di-tert-butylphenol is reacted with an excess amount of the alkali metal compound to ensure complete conversion.
Separation and Purification: The resulting product is separated and purified through techniques such as crystallization and filtration to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 3-t-Butyl-5-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Esterification: The carboxyl group can react with alcohols in the presence of an acid catalyst to form esters.
Substitution: The tert-butyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Esterification: Acid catalysts such as sulfuric acid or hydrochloric acid are used.
Substitution: Electrophilic reagents such as halogens or nitro compounds are used under acidic conditions.
Major Products:
Oxidation: Quinones.
Esterification: 3-t-Butyl-5-hydroxybenzoate esters.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-t-Butyl-5-hydroxybenzoic acid has several scientific research applications, including:
Antioxidant Research: It is used to study antioxidant mechanisms and develop antioxidant formulations.
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Cosmetics: It is used in the formulation of cosmetic products due to its antioxidant properties.
Food Industry: It is used as a preservative to prevent oxidation in food products
Comparison with Similar Compounds
Salicylic Acid: Contains a hydroxyl group at the second position.
p-Hydroxybenzoic Acid: Contains a hydroxyl group at the fourth position.
Protocatechuic Acid: Contains hydroxyl groups at the third and fourth positions.
Gentisic Acid: Contains hydroxyl groups at the second and fifth positions.
Uniqueness: 3-t-Butyl-5-hydroxybenzoic acid is unique due to the presence of the tert-butyl group, which enhances its antioxidant properties and stability compared to other hydroxybenzoic acids. This makes it particularly valuable in applications requiring high oxidative stability .
Properties
IUPAC Name |
3-tert-butyl-5-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-11(2,3)8-4-7(10(13)14)5-9(12)6-8/h4-6,12H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKLRVPQXNHUNDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20618227 | |
| Record name | 3-tert-Butyl-5-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20618227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49843-49-4 | |
| Record name | 3-tert-Butyl-5-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20618227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

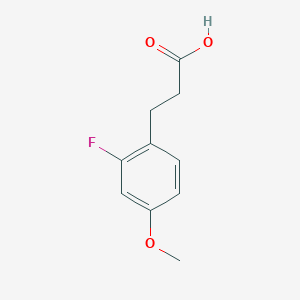
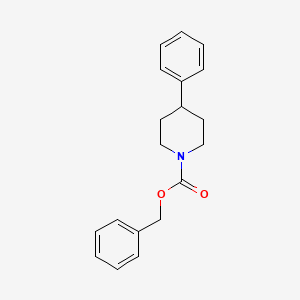

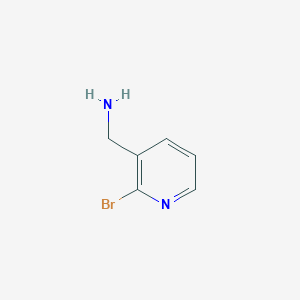
![6-Bromotetrazolo[1,5-a]pyridine](/img/structure/B1342915.png)
